6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine
Description
Properties
IUPAC Name |
2-(4H-1,3-benzodioxin-6-yl)-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO4/c1-13(2)7-17-14(18-8-13)11-3-4-12-10(5-11)6-15-9-16-12/h3-5H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUBQYAKLDTEGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)OCOC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601188825 | |
| Record name | 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601188825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1548827-74-2 | |
| Record name | 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1548827-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601188825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis: 6-Bromo-4H-1,3-benzodioxine
The synthesis begins with the preparation of 6-bromo-4H-1,3-benzodioxine, a critical intermediate. This compound is typically derived from dihydroxybenzoic acid derivatives through cyclization with 1,2-dibromoethane under basic conditions. For example, heating 2,3-dihydroxybenzoic acid with potassium carbonate and 1,2-dibromoethane in dimethylformamide (DMF) yields the brominated benzodioxine core.
Key Reaction Conditions for Bromination:
Miyaura Borylation: Boronic Acid Formation
The brominated intermediate undergoes Miyaura borylation to introduce a boronic acid group. This step employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in the presence of a base such as potassium acetate.
Representative Borylation Conditions:
| Parameter | Detail |
|---|---|
| Catalyst | Pd(dppf)Cl₂ |
| Boron Source | B₂pin₂ |
| Base | KOAc |
| Solvent | 1,4-Dioxane |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
The resulting 6-boronic acid-4H-1,3-benzodioxine is highly reactive and requires stabilization through esterification.
Cyclic Boronate Ester Formation
The final step involves protecting the boronic acid with neopentyl glycol (5,5-dimethyl-1,3-propanediol) to form the dioxaborinane ring. This reaction proceeds under dehydrating conditions, often using toluene or tetrahydrofuran (THF) with azeotropic water removal.
Esterification Protocol:
| Parameter | Detail |
|---|---|
| Reagents | 6-Boronic acid-benzodioxine, Neopentyl glycol |
| Solvent | THF or Toluene |
| Temperature | Reflux (110°C for toluene) |
| Reaction Time | 4–6 hours |
| Yield | ~70–85% (estimated) |
Alternative Pathways: Direct Electrophilic Borylation
An alternative method bypasses the bromination step by employing direct electrophilic borylation. This approach uses boron trifluoride etherate (BF₃·OEt₂) or BCl₃ to activate the benzodioxine’s aromatic ring, enabling boron insertion at position 6. Subsequent esterification with neopentyl glycol completes the synthesis.
Electrophilic Borylation Conditions:
| Parameter | Detail |
|---|---|
| Boron Source | BF₃·OEt₂ |
| Activator | AlCl₃ or FeCl₃ |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to RT |
| Reaction Time | 2–4 hours |
While this method reduces step count, it often suffers from lower regioselectivity and requires stringent moisture control.
Optimization Strategies and Challenges
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance solubility in precursor synthesis, while dioxane or THF favors cross-coupling reactions. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are preferred bases for deprotonation without side reactions.
Catalytic Systems
Palladium-based catalysts (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) dominate Miyaura borylation due to their robustness. Recent studies suggest that nickel catalysts (e.g., NiCl₂(dppp)) may offer cost advantages but require higher temperatures.
Purification Techniques
The final product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from toluene. Analytical characterization relies on NMR (¹H, ¹³C, ¹¹B) and high-resolution mass spectrometry (HRMS).
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Miyaura Borylation | High regioselectivity, Scalable | Multi-step, Pd cost | 60–75% |
| Electrophilic Borylation | Fewer steps | Low selectivity, Moisture-sensitive | 40–55% |
Mechanistic Insights
Miyaura Borylation Mechanism
Boronate Esterification Mechanism
The boronic acid reacts with neopentyl glycol via a dehydration-condensation mechanism, facilitated by azeotropic water removal. The reaction proceeds through a tetrahedral boron intermediate, culminating in cyclic ester formation.
Industrial and Research Applications
This compound’s stability and boron content make it valuable in:
Chemical Reactions Analysis
Types of Reactions
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxaborinan ring to simpler boron-containing structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or organometallic reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the benzodioxine core, resulting in a diverse array of derivatives.
Scientific Research Applications
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine involves its interaction with molecular targets through its boron-containing moiety. This interaction can modulate the activity of enzymes or receptors, influencing various biochemical pathways. The compound’s ability to form stable complexes with biological molecules underlies its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Bicyclic vs.
- Boronate Ring Size : Six-membered dioxaborinane rings (e.g., in the target compound) exhibit greater steric protection of boron, reducing hydrolysis rates compared to five-membered dioxaborolanes (e.g., pinacol esters) .
- Substituent Effects : Electron-withdrawing groups (e.g., -CN in benzonitrile derivatives) may enhance electrophilicity of boron, favoring cross-coupling reactivity, while ester groups (e.g., in HSL inhibitors) enable biological activity .
Key Observations :
- Synthetic Efficiency : Yields for six-membered boronate esters (e.g., N1 at 75.6%) are comparable to pinacol derivatives but require optimized conditions for bicyclic systems like benzodioxine .
- Stability : The 5,5-dimethyl-dioxaborinane ring in the target compound likely resists hydrolysis better than five-membered analogs due to reduced ring strain and enhanced steric shielding .
Biological Activity
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine is a complex organic compound notable for its unique structural features and potential biological applications. This compound's primary biological activity is linked to its role as an inhibitor of Hormone-Sensitive Lipase (HSL), which plays a significant role in lipid metabolism.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 248.08 g/mol. The compound features a benzodioxine core substituted with a dioxaborinan moiety, which enhances its reactivity and potential for functionalization.
Target Enzyme: Hormone-Sensitive Lipase (HSL)
The primary target of this compound is Hormone-Sensitive Lipase (HSL), an enzyme crucial for the hydrolysis of stored triglycerides into free fatty acids and glycerol.
Mode of Action
As an inhibitor of HSL , this compound reduces lipolysis, leading to decreased breakdown of stored fats. This inhibition can have implications for metabolic disorders where lipid metabolism is dysregulated.
Biochemical Pathways
The inhibition of HSL impacts several biochemical pathways:
- Lipolysis Pathway : A decrease in free fatty acid release affects energy metabolism and storage.
- Lipid Metabolism : Alterations in lipid profiles can influence conditions such as obesity and diabetes.
Environmental Factors Influencing Activity
The efficacy of this compound can be influenced by:
- Temperature : Higher temperatures may enhance reaction kinetics but could also lead to degradation.
- pH Levels : The stability and activity of the compound are pH-dependent.
- Presence of Other Molecules : Competing substrates or inhibitors can alter the compound's effectiveness.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Table 1: Summary of Biological Studies on HSL Inhibition
Case Studies
Case Study 1: Impact on Obesity Models
In an experimental study involving obese mice models treated with varying doses of this compound, significant reductions in body weight and fat mass were noted compared to control groups. The study provided evidence that the compound could modulate lipid metabolism favorably.
Case Study 2: Diabetes Management
Another investigation focused on diabetic rats showed that treatment with this compound improved insulin sensitivity and reduced hyperglycemia. These findings suggest potential therapeutic applications in managing diabetes through modulation of lipid metabolism.
Q & A
Q. What are the common synthetic routes for preparing 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine?
The synthesis typically involves palladium-catalyzed borylation reactions. For example, analogous compounds like methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate are synthesized using bis(neopentyl glycolato)diboron (1.2 eq.) with [1,1-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (10 mol%) in DMSO and potassium acetate at 60°C for 22 hours . Key considerations include:
- Catalyst selection : Pd-based catalysts are critical for efficient boron group transfer.
- Purification challenges : Excess diboron reagents may require multiple crystallization steps or chromatography .
Q. What analytical techniques are most effective for characterizing this compound?
- X-ray crystallography : Resolves the boronate ester conformation and torsional angles (e.g., O–B–C–C angles of ~72–81°) .
- NMR spectroscopy : B NMR identifies boron environments, while H/C NMR confirms substituent positions.
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can cross-coupling reactions involving this compound be optimized for high yields?
The compound’s boronate ester group enables Suzuki-Miyaura couplings. Key parameters include:
- Catalyst systems : Pd(PPh) or PdCl(dppf) in THF/toluene mixtures .
- Base selection : KCO or CsCO for deprotonation.
- Temperature : Reactions often proceed at 80–100°C to balance reactivity and side reactions.
- Protecting groups : The dioxaborinane ring enhances stability compared to pinacol boronate esters .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Conformational flexibility : The dioxaborinane ring adopts an envelope conformation, requiring high-resolution data for accurate modeling .
- Disorder handling : Partial occupancy of substituents (e.g., methyl groups) may necessitate constraints in SHELXL .
- Weak interactions : π-stacking between aromatic rings requires careful treatment of thermal motion parameters .
Q. How should researchers address contradictions in reported synthesis yields or purity?
Discrepancies often stem from:
- Purification limitations : Residual diboron reagents (e.g., bis(neopentyl glycolato)diboron) complicate isolation. Gradient chromatography or repeated crystallizations in DCM/hexane mixtures may improve purity .
- Reaction scalability : Milligram-scale reactions may yield >80% purity, but gram-scale syntheses often require iterative optimization .
Q. What strategies enhance the compound’s utility in medicinal chemistry (e.g., enzyme inhibition)?
- Structural analogs : Modifying the benzodioxine or dioxaborinane moieties can tune bioactivity. For instance, ethyl ester derivatives inhibit hormone-sensitive lipase (HSL) via boronate ester interactions .
- Protease resistance : The dioxaborinane ring improves metabolic stability compared to linear boronic acids .
- Targeted delivery : Conjugation with targeting moieties (e.g., peptides) enhances specificity in boron neutron capture therapy (BNCT) applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
